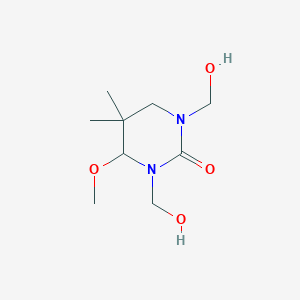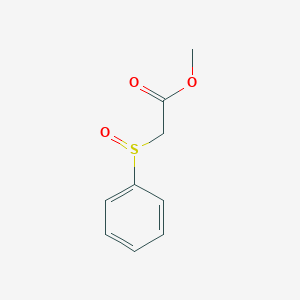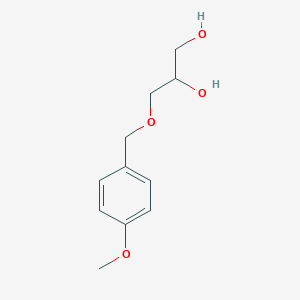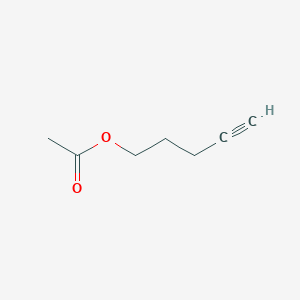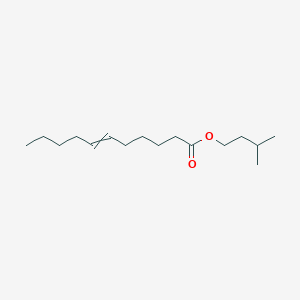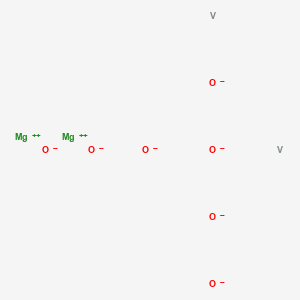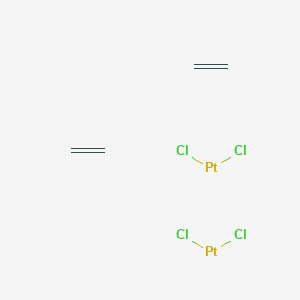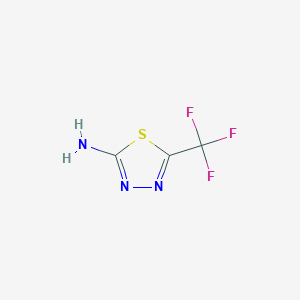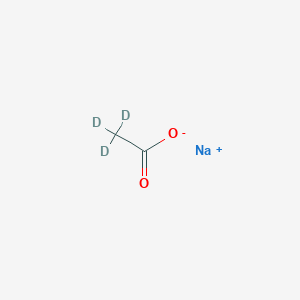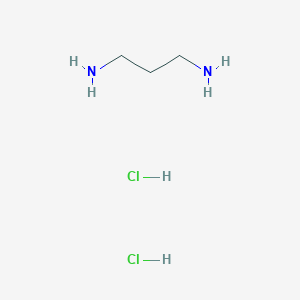
1,3-Diaminopropano dihidrocloruro
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Diaminopropane dihydrochloride is a chemical compound with the molecular formula C3H10N2·2HClThis compound is typically found as a white to almost white crystalline powder and is soluble in water . It is used in various chemical reactions and has applications in multiple fields, including chemistry, biology, medicine, and industry.
Aplicaciones Científicas De Investigación
1,3-Diaminopropane dihydrochloride has a wide range of scientific research applications:
Análisis Bioquímico
Biochemical Properties
1,3-Diaminopropane dihydrochloride is a catabolic metabolite of polyamines and is involved in the arginine/proline metabolic pathway and the beta-alanine metabolic pathway . It interacts with various enzymes, proteins, and other biomolecules in these pathways, playing a crucial role in biochemical reactions.
Cellular Effects
It is known to have an impact on cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 1,3-Diaminopropane dihydrochloride is complex and involves a variety of interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and does not degrade easily .
Dosage Effects in Animal Models
The effects of 1,3-Diaminopropane dihydrochloride vary with different dosages in animal models. High doses of the compound have been shown to be toxic .
Metabolic Pathways
1,3-Diaminopropane dihydrochloride is involved in several metabolic pathways, including the arginine/proline metabolic pathway and the beta-alanine metabolic pathway . It interacts with various enzymes and cofactors in these pathways, affecting metabolic flux and metabolite levels.
Transport and Distribution
Due to its solubility in water and many polar organic solvents, it is likely to be widely distributed within the cell .
Subcellular Localization
Given its involvement in various metabolic pathways, it is likely to be found in multiple subcellular compartments where these pathways are active .
Métodos De Preparación
1,3-Diaminopropane dihydrochloride is synthesized through the amination of acrylonitrile followed by hydrogenation of the resulting aminopropionitrile . The industrial production method involves the crystallization of the salt from ethanol and water . The reaction conditions typically include the use of catalysts and controlled temperatures to ensure the purity and yield of the final product.
Análisis De Reacciones Químicas
1,3-Diaminopropane dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: It can be reduced to form simpler amines.
Substitution: It participates in substitution reactions where one or both of the amino groups can be replaced by other functional groups.
Common reagents used in these reactions include hydrogen gas for reduction and various oxidizing agents for oxidation . The major products formed from these reactions depend on the specific conditions and reagents used.
Mecanismo De Acción
The mechanism of action of 1,3-diaminopropane dihydrochloride involves its interaction with various molecular targets and pathways. In biological systems, it can act as a ligand, forming complexes with metal ions and other molecules. These interactions can influence various biochemical pathways, leading to its effects in medicinal applications .
Comparación Con Compuestos Similares
1,3-Diaminopropane dihydrochloride is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include:
Ethylenediamine: A simpler diamine with two amino groups attached to a two-carbon chain.
1,2-Diaminopropane: An isomer of 1,3-diaminopropane with amino groups attached to adjacent carbon atoms.
1,4-Diaminobutane: A diamine with a four-carbon chain between the amino groups.
These compounds share some chemical properties but differ in their reactivity and applications due to the variations in their molecular structures.
Propiedades
Número CAS |
10517-44-9 |
|---|---|
Fórmula molecular |
C3H11ClN2 |
Peso molecular |
110.58 g/mol |
Nombre IUPAC |
propane-1,3-diamine;hydrochloride |
InChI |
InChI=1S/C3H10N2.ClH/c4-2-1-3-5;/h1-5H2;1H |
Clave InChI |
MFMLMKLBWODGNA-UHFFFAOYSA-N |
SMILES |
C(CN)CN.Cl.Cl |
SMILES canónico |
C(CN)CN.Cl |
| 10517-44-9 | |
Pictogramas |
Acute Toxic; Irritant |
Números CAS relacionados |
109-76-2 (Parent) |
Sinónimos |
1,3-diaminepropane 1,3-diaminopropane 1,3-propanediamine trimethylenediamine trimethylenediamine dihydrochloride trimethylenediamine hydrochloride |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of incorporating 1,3-Diaminopropane dihydrochloride into ligands for coordination polymers?
A: 1,3-Diaminopropane dihydrochloride offers a flexible alkyldiamine chain that can be incorporated into larger ligand structures. This is particularly interesting for designing coordination polymers, as demonstrated by the synthesis of N,N,N′,N′-tetra(4-carboxybenzyl)-1,3-diaminopropane dihydrochloride trihydrate (H6L1)Cl2·3H2O. [] This ligand, containing the 1,3-diaminopropane motif, enabled the creation of coordination polymers with distinct structures and properties. [] The presence of vacant amine sites in the resulting polymers opens up possibilities for further functionalization and potential applications in areas like gas adsorption. []
Q2: How does the structure of coordination polymers synthesized with N,N,N′,N′-tetra(4-carboxybenzyl)-1,3-diaminopropane dihydrochloride trihydrate differ based on the metal ion used?
A: The choice of metal ion significantly influences the final structure of the coordination polymer. When N,N,N′,N′-tetra(4-carboxybenzyl)-1,3-diaminopropane dihydrochloride trihydrate (H6L1)Cl2·3H2O reacts with copper(II) ions, it forms a 2D sheet structure (poly-[Cu2(L1)(OH2)2]·6DMF·3H2O) where the amine groups of the ligand remain non-coordinating. [] Interestingly, using zinc(II) or cadmium(II) ions leads to the formation of self-penetrating 3D structures (poly-[Zn(H2L1)(OH2)]·DMF·4H2O and poly-[Cd(H2L1)(OH2)]·DMF·3H2O) with square-shaped solvent channels. [] This highlights how the coordination preferences of different metal ions directly impact the dimensionality and porosity of the resulting coordination polymers.
Q3: Can 1,3-Diaminopropane dihydrochloride be used to synthesize coordination complexes other than those with carboxylate-based ligands?
A: Yes, the versatility of 1,3-Diaminopropane dihydrochloride extends beyond carboxylate-based ligands. Research shows its successful utilization in synthesizing a binuclear iron(III) complex with a terminally coordinated phosphato ligand. [] This complex, 2·3MeOH, utilizes a derivative of 1,3-Diaminopropane dihydrochloride, N,N,N′,N′-tetrakis(2-benzimidazolylmethyl)-2-hydroxy-1,3-diaminopropane dihydrochloride (Htbpo·2HCl), demonstrating the feasibility of incorporating this diamine unit into diverse ligand systems for coordination chemistry. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


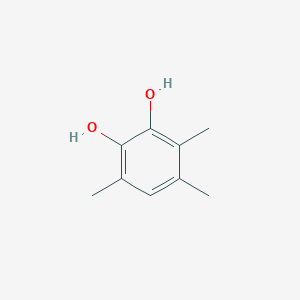

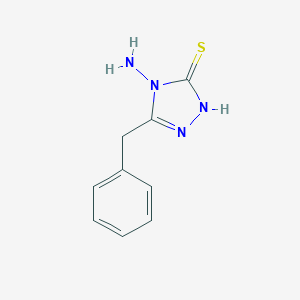
![1,3-Dioxolane, 2,2-dimethyl-4-[(tetradecyloxy)methyl]-](/img/structure/B83249.png)
